molecular formula C15H21FN4OS B10874885 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B10874885
M. Wt: 324.4 g/mol
InChI Key: GCBPKONQUVTTEI-UHFFFAOYSA-N
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Description

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylcarbamothioyl group and an acetamide moiety linked to a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-(ethylcarbamothioyl)piperazine with 4-fluorophenylacetyl chloride under basic conditions to form the desired acetamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylcarbamothioyl group and the fluorophenyl moiety distinguishes it from other piperazine derivatives, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

Molecular Formula

C15H21FN4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H21FN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21)

InChI Key

GCBPKONQUVTTEI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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